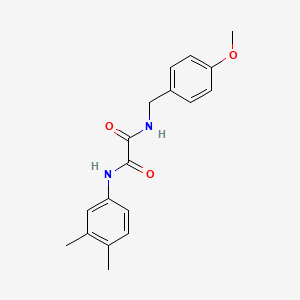

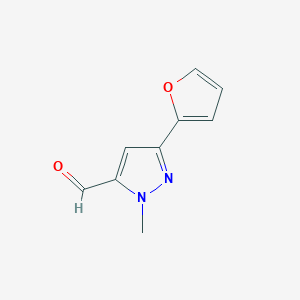

![molecular formula C20H14F3N3O B2965112 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339010-04-7](/img/structure/B2965112.png)

2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde and subsequent reactions with halogenated derivatives .科学的研究の応用

Photophysical Properties and Synthesis Methods

Tandem Cycloaddition and Dehydrogenation Reactions : A study on benzynes and imidazo[1,2-a]pyridines (pyrimidines) led to the formation of benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes through tandem cycloaddition and dehydrogenation reactions. These tetracyclic compounds exhibit blue light emission and interesting photophysical properties, indicating potential applications in materials science and organic electronics (Aginagalde et al., 2010).

Low-Cost Emitters with Large Stokes' Shift : Another study focused on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating significant Stokes' shift and the ability to tune quantum yields based on substituent chemical structure. These findings suggest applications in developing luminescent materials and low-cost lighting solutions (Volpi et al., 2017).

Chemical Functionalization and Catalysis

Copper-catalyzed Nucleophilic Addition : Research into C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine via copper-catalyzed reactions presents an efficient method for introducing a variety of functional groups, showcasing the versatility of these compounds in organic synthesis (Park & Jun, 2017).

Oxidative Trifluoromethylation : A study on catalytic oxidative trifluoromethylation through sp(2) C-H bond functionalization of imidazopyridines highlights a method for regioselective introduction of trifluoromethyl groups. This process broadens the scope for synthesizing functionalized imidazopyridines with potential relevance in pharmaceutical chemistry and materials science (Monir et al., 2015).

Optical and Structural Studies

Fluorescent Properties and Structural Analysis : Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including derivatives of 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine, reveals potential for these compounds in developing new fluorescent materials. Their solid-state stability and emission properties make them candidates for optical sensors, bioimaging, and electronic devices (Tomoda et al., 1999).

将来の方向性

The future directions for “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential. Given their ability to influence many cellular pathways, they could be investigated for potential applications in treating various diseases .

特性

IUPAC Name |

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGVPXAZKZANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

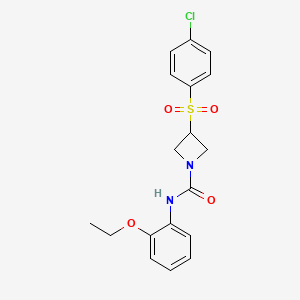

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

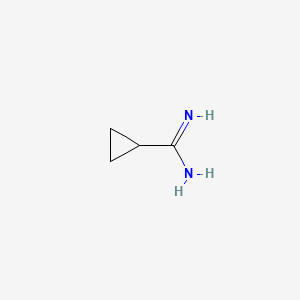

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

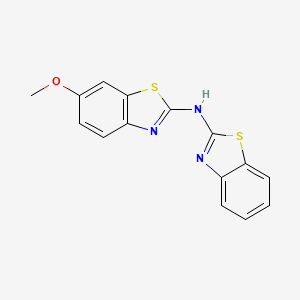

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)